molecular formula C17H21NO B1608924 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine CAS No. 355381-73-6

2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Cat. No.: B1608924
CAS No.: 355381-73-6
M. Wt: 255.35 g/mol
InChI Key: DTEUMPGLISHWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-N-(3-methylbenzyl)ethanamine is a synthetic secondary amine of research interest. This compound features a phenethylamine backbone substituted with a methoxy group at the para position of the phenyl ring and a (3-methylbenzyl) group attached to the nitrogen atom, forming the secondary amine. This N-benzyl substitution pattern is structurally similar to that found in the NBOMe class of compounds, which are known to be potent agonists at various 5-HT (serotonin) receptors and are studied primarily in the context of receptor binding affinity and functional activity . The primary research applications of such compounds are in the fields of medicinal chemistry and neuropharmacology. They serve as valuable tools for investigating receptor-ligand interactions, signal transduction pathways, and structure-activity relationships (SAR). Studies on analogous compounds suggest that the methoxyphenethylamine structure may interact with key serotonin receptors, such as 5-HT 2A , which are implicated in various neurological processes . The synthesis of this specific unsymmetric secondary amine could potentially be achieved through catalytic deaminative coupling methods, as described in recent scientific literature . Researchers are advised to handle this compound using appropriate personal protective equipment and under the guidelines of their institution's chemical safety program. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-4-3-5-16(12-14)13-18-11-10-15-6-8-17(19-2)9-7-15/h3-9,12,18H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEUMPGLISHWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366337
Record name 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355381-73-6
Record name 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination Approach

  • Principle: Condensation of a 4-methoxyphenylacetaldehyde or related aldehyde with 3-methylbenzylamine or its derivatives, followed by reduction of the imine intermediate.
  • Typical conditions: Use of mild reducing agents such as sodium cyanoborohydride or catalytic hydrogenation over palladium/carbon.
  • Advantages: High selectivity for secondary amine formation, mild conditions, and adaptability to various substituents.

Nucleophilic Substitution Route

  • Principle: Reaction of 2-(4-methoxyphenyl)ethyl halide (e.g., bromide or tosylate) with 3-methylbenzylamine under basic conditions.
  • Typical conditions: Use of polar aprotic solvents (DMF, DMSO), moderate heating, and base (e.g., triethylamine).
  • Advantages: Straightforward and scalable; however, may require protection/deprotection steps to avoid side reactions.

Multi-step Synthesis via Protected Intermediates

  • Example: Synthesis of 4-methoxyphenethylamine derivatives via tosylate esters and phthalimide intermediates, followed by hydrazinolysis to release the free amine.
  • Patent CN103012170A describes such a method for 4-methoxyphenethylamine, which can be adapted for N-substitution with 3-methylbenzyl groups.

Detailed Preparation Method from Patents and Literature

Method Based on Tosylate Ester and Phthalimide Intermediate (Adapted from CN103012170A)

Step Reagents & Conditions Description Outcome
1 4-Methoxyphenethyl alcohol + Tosyl chloride + triethylamine, 0–5 °C to 15 °C, 14–15 h Formation of 4-methoxyphenethyl tosylate ester Activated intermediate for nucleophilic substitution
2 Potassium phthalimide + dry DMF, 62–65 °C, 9–9.5 h Nucleophilic substitution of tosylate by phthalimide anion Phthalimide-protected amine intermediate
3 Hydrazine hydrate (80 wt%) + methanol, reflux 1.5 h Hydrazinolysis to remove phthalimide protecting group Free 4-methoxyphenethylamine
4 Reaction with 3-methylbenzyl halide under basic conditions N-alkylation to introduce 3-methylbenzyl substituent Target compound this compound

This multi-step process allows for controlled synthesis with purification at each stage, ensuring high purity of the final amine.

Reductive Amination Using 4-Methoxyphenylacetaldehyde and 3-Methylbenzylamine

  • Procedure: Mix equimolar amounts of 4-methoxyphenylacetaldehyde and 3-methylbenzylamine in a suitable solvent (e.g., methanol or ethanol).
  • Catalyst: Sodium cyanoborohydride or catalytic hydrogenation (Pd/C) under mild hydrogen pressure.
  • Conditions: Room temperature to mild heating, inert atmosphere.
  • Outcome: Formation of secondary amine via imine intermediate reduction.

This approach is widely used for similar compounds and allows direct formation of the target amine in a single step with good yields.

Catalytic Hydrogenation of Imine Intermediates

  • Example: As described in US patent US4478849A, similar secondary amines were synthesized by catalytic hydrogenation of imines derived from substituted benzylamines and aldehydes.
  • Catalyst: 5% Pd/C or 10% Pd/C.
  • Solvent: Ethanol or ethanol/chloroform mixture.
  • Pressure: Atmospheric or mild hydrogen pressure (1 atm to 50 psi).
  • Temperature: Room temperature to 40 °C.
  • Duration: 2–12 hours.
  • Purification: Recrystallization of hydrochloride salts.

This method yields diastereomeric mixtures if chiral centers are present but is effective for the preparation of the target amine.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Tosylate Ester + Phthalimide + Hydrazinolysis + N-alkylation 4-methoxyphenethyl alcohol, tosyl chloride, potassium phthalimide, hydrazine hydrate, 3-methylbenzyl halide 0–65 °C, reflux, 9–15 h per step High purity, well-established intermediates Multi-step, longer synthesis time
Reductive Amination 4-methoxyphenylacetaldehyde, 3-methylbenzylamine, NaBH3CN or Pd/C Room temp to mild heating, inert atmosphere One-step, efficient, good yields Requires aldehyde precursor, sensitive to reaction conditions
Catalytic Hydrogenation of Imine Imine from aldehyde + amine, Pd/C catalyst, H2 Room temp, 1 atm H2, 2–12 h Mild conditions, scalable Possible diastereomeric mixtures, catalyst removal needed

Research Findings and Optimization Notes

  • Optical Purity: For chiral variants, enzymatic resolution or asymmetric catalysis (e.g., rhodium complexes) can improve enantiomeric excess, but these methods are more complex and costly.
  • Catalyst Loading: Low catalyst loading (0.2 mol%) and bases like Cs2CO3 improve yields in reductive amination reactions.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution; protic solvents (MeOH, EtOH) are preferred for reductive amination and hydrogenation.
  • Reaction Time: Extended reaction times (up to 15 h) ensure complete conversion in tosylate/phthalimide routes.
  • Purification: Acid-base extraction followed by recrystallization of hydrochloride salts is common to isolate pure amine.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neurotransmitter Modulation:
Research indicates that compounds structurally similar to 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine may exhibit significant activity on monoamine transporters, particularly those involved in serotonin and norepinephrine reuptake inhibition. This suggests potential applications in treating mood disorders such as depression and anxiety .

2. Psychoactive Research:
Due to its structural similarities with known psychoactive substances, the compound is being studied for its effects on the central nervous system (CNS). Investigations into its binding affinity at various receptors are crucial for understanding its mechanism of action and therapeutic potential.

Comparative Analysis with Related Compounds

A comparative study of structurally related compounds reveals how variations in substituents affect biological activity:

Compound NameStructure FeaturesUnique Properties
4-MethoxyphenethylamineMethoxy group on a phenethylamineKnown for monoamine oxidase inhibition
N-(3-Methylbenzyl)ethanamineEthanolamine backbone without methoxy groupPotentially less psychoactive
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamineDimethoxy substitution on the phenyl ringExhibits different pharmacological profiles
1-(4-Methoxyphenyl)ethylamineSimple ethylamine structureLess complex than the target compound

This table illustrates how the unique features of this compound position it distinctively within this class of compounds.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 3-methylbenzyl group in the target compound likely enhances hydrophobic interactions with GtfC, contributing to its anti-biofilm specificity . In contrast, NBOMe derivatives (e.g., 25I-NBOMe) feature a 2-methoxybenzyl group critical for 5-HT2A receptor binding, enabling hallucinogenic effects .

Functional Divergence :

  • Antimicrobial vs. Psychoactive : Despite shared phenethylamine backbones, the target compound’s 3-methylbenzyl and 4-methoxyphenyl groups confer selectivity for bacterial enzymes, while NBOMe derivatives prioritize CNS receptor agonism .
  • Hydrogen Bonding : The 4-methoxy group in the target compound may facilitate hydrogen bonding with GtfC, whereas NBOMe’s 2,5-dimethoxy configuration optimizes serotonin receptor affinity .

Metabolic and Regulatory Considerations :

  • NBOMe compounds exhibit high potency (active at µg doses) but carry significant toxicity risks, leading to strict Schedule I classification . The target compound’s simpler structure and lower molecular weight may improve metabolic stability and safety profiles for therapeutic use .

Research Findings and Implications

  • NBOMe Analogs : Linked to severe neurotoxicity and fatalities due to overstimulation of 5-HT2A receptors, limiting clinical utility .
  • Fluorinated Derivatives : N-(4-Fluorobenzyl) variants (e.g., ) are often controlled substances, highlighting regulatory challenges for structurally related compounds .

Biological Activity

2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, a substituted phenethylamine, has garnered interest due to its potential biological activities and structural similarities to known psychoactive substances. This compound features a methoxy group on a phenyl ring and an ethylamine backbone, which may contribute to its unique pharmacological properties. Understanding its biological activity is critical for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H23NO\text{C}_{17}\text{H}_{23}\text{N}O

This compound is characterized by:

  • A 4-methoxyphenyl group, which enhances lipophilicity and receptor binding.
  • An N-(3-methylbenzyl) substituent that may influence its psychoactive properties.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit a range of biological activities, particularly in the central nervous system (CNS). The following are key areas of interest:

  • Psychoactive Effects : Due to its structural similarity to other psychoactive compounds, it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Potential Therapeutic Applications : The compound's unique structure suggests possible applications in treating mood disorders or neurodegenerative diseases.

The mechanism of action for this compound is not fully elucidated but is hypothesized to involve:

  • Receptor Interaction : Binding affinity studies indicate potential interactions with various receptors, including serotonin (5-HT) and dopamine receptors.
  • Neurotransmitter Modulation : It may modulate the release or uptake of key neurotransmitters, impacting mood and cognition.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Properties
4-MethoxyphenethylamineContains a methoxy group on a phenethylamineKnown for monoamine oxidase inhibition
N-(3-Methylbenzyl)ethanamineEthanolamine backbone without methoxy groupPotentially less psychoactive
N-Methyl-2-(3,4-dimethoxyphenyl)ethylamineDimethoxy substitution on the phenyl ringExhibits different pharmacological profiles
1-(4-Methoxyphenyl)ethylamineSimple ethylamine structureLess complex than the target compound

This table illustrates how variations in substituents affect biological activity and chemical behavior, emphasizing the uniqueness of this compound within this class of compounds.

Case Studies and Research Findings

  • Pharmacological Studies : Preliminary studies suggest that compounds with similar structures exhibit significant binding affinities at serotonin receptors. Further pharmacological studies are necessary to elucidate specific biological effects and therapeutic applications.
  • Toxicology Reports : Case reports involving related compounds (e.g., 25I-NBOMe) highlight the importance of understanding the safety profile of new psychoactive substances. These reports indicate potential adverse effects such as tachycardia and agitation following exposure, necessitating comprehensive toxicological evaluation for this compound.

Q & A

Q. What synthetic routes are feasible for preparing 2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example:

  • Reductive amination: React 2-(4-methoxyphenyl)ethanamine with 3-methylbenzaldehyde in the presence of a reducing agent (e.g., NaBH4 or H2/Pd-C). Solvent choice (e.g., methanol or ethanol) and temperature (60–80°C) influence yield .
  • Nucleophilic substitution: Substitute a halogenated intermediate (e.g., 2-(4-methoxyphenyl)ethyl chloride) with 3-methylbenzylamine under basic conditions (e.g., K2CO3 in DMF).

Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (amine:aldehyde ratio ~1:1.2) and use anhydrous solvents to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer:

  • Spectroscopic characterization:
    • 1H/13C NMR: Confirm methoxy (δ ~3.7–3.8 ppm) and benzyl protons (δ ~6.8–7.4 ppm). Compare with reference spectra of structurally similar compounds (e.g., N-(2,3-dimethoxybenzyl)ethanamine) .
    • Mass spectrometry (ESI-MS): Verify molecular ion peak (expected m/z ~285 for C17H21NO2) .
  • Purity assessment: Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). A purity ≥95% is recommended for biological assays .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?

Methodological Answer:

  • Solubility: Test in common solvents (DMSO, ethanol, PBS). Analogous compounds (e.g., NBOMe derivatives) show limited aqueous solubility but dissolve in DMSO (~10–50 mg/mL) .
  • Stability: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC. Store at –20°C under inert atmosphere to prevent oxidation .
  • Melting point: Expected range: 80–100°C (based on structurally similar phenethylamines) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with serotonin receptors (e.g., 5-HT2A), and what experimental validation is required?

Methodological Answer:

  • Molecular docking: Use software (AutoDock Vina) to model ligand-receptor binding. Compare with known 5-HT2A agonists (e.g., 25I-NBOMe, which shares a benzyl-ethanamine scaffold) .
  • Validation:
    • In vitro assays: Measure cAMP accumulation or calcium flux in HEK293 cells expressing 5-HT2A receptors.
    • Competitive binding: Use radiolabeled ligands (e.g., [³H]ketanserin) to determine Ki values. Address discrepancies between computational and experimental data by refining force field parameters .

Q. How can metabolic pathways and potential neurotoxic metabolites be identified?

Methodological Answer:

  • In vitro metabolism: Incubate the compound with liver microsomes (human or rodent). Detect phase I metabolites (e.g., O-demethylation at the 4-methoxy group) via LC-MS/MS .
  • Toxicology screening: Assess cytotoxicity in neuronal cell lines (e.g., SH-SY5Y) using MTT assays. Compare with structurally related hallucinogens (e.g., 25B-NBOMe) known to induce oxidative stress .

Q. What strategies resolve contradictions in receptor binding affinity data across studies?

Methodological Answer:

  • Standardize assay conditions: Ensure consistent receptor expression levels, buffer pH, and temperature. For example, variations in 5-HT2A receptor glycosylation can alter ligand affinity .
  • Use orthogonal methods: Combine radioligand binding with functional assays (e.g., β-arrestin recruitment).
  • Meta-analysis: Pool data from multiple studies, applying statistical tools (e.g., Bayesian inference) to account for inter-lab variability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with reduced toxicity?

Methodological Answer:

  • Modify substituents: Replace the 3-methylbenzyl group with bulkier groups (e.g., 2,4-dimethoxybenzyl) to alter receptor selectivity.
  • Introduce polar groups: Add hydroxyl or carboxyl moieties to improve solubility and reduce blood-brain barrier penetration.
  • Validate in vivo: Test analogs in rodent models for neurotoxicity (e.g., glial activation markers) and compare pharmacokinetics (Cmax, t1/2) .

Q. What analytical challenges arise in quantifying trace amounts of the compound in biological matrices?

Methodological Answer:

  • Sample preparation: Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma or urine.
  • Detection: Employ UPLC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ ~0.1 ng/mL). Internal standards (e.g., deuterated analogs) correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenyl)-N-(3-methylbenzyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.